3-(4-Chlorophenoxy)-4-[(3-methoxypropylamino)methyl]-1-(2-methylphenyl)-2-azetidinone
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Overview
Description
3-(4-chlorophenoxy)-4-[(3-methoxypropylamino)methyl]-1-(2-methylphenyl)-2-azetidinone is a monobactam.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Microwave-Assisted Synthesis : A study by Mistry and Desai (2006) described the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, which showed significant antibacterial and antifungal activities against a range of pathogens such as Staphylococcus aureus and Escherichia coli (Mistry & Desai, 2006).
Cytotoxic Activity : Veinberg et al. (2003) synthesized a series of 1,3,4-trisubstituted and 3,4-disubstituted 2-azetidinones to explore their cytotoxic activity against cancer cells, revealing a potential anticancer effect of these compounds in vitro (Veinberg et al., 2003).
Antibacterial and Antifungal Derivatives : Patel and Patel (2017) synthesized azetidinone derivatives from chalcone, evaluating their antibacterial and antifungal activities. Their work contributes to developing novel antimicrobial agents (Patel & Patel, 2017).
Antimitotic Agents : Research by Greene et al. (2016) on 3-phenoxy-1,4-diarylazetidin-2-ones highlighted the discovery of potent antiproliferative compounds targeting tubulin, indicating their application as antitumor agents (Greene et al., 2016).
Antidepressant and Nootropic Agents : Thomas et al. (2016) investigated the antidepressant and nootropic activities of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone, showcasing the CNS active potential of the azetidinone skeleton (Thomas et al., 2016).
Properties
Molecular Formula |
C21H25ClN2O3 |
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Molecular Weight |
388.9 g/mol |
IUPAC Name |
3-(4-chlorophenoxy)-4-[(3-methoxypropylamino)methyl]-1-(2-methylphenyl)azetidin-2-one |
InChI |
InChI=1S/C21H25ClN2O3/c1-15-6-3-4-7-18(15)24-19(14-23-12-5-13-26-2)20(21(24)25)27-17-10-8-16(22)9-11-17/h3-4,6-11,19-20,23H,5,12-14H2,1-2H3 |
InChI Key |
VRJHWQQXRLCCET-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(C(C2=O)OC3=CC=C(C=C3)Cl)CNCCCOC |
Canonical SMILES |
CC1=CC=CC=C1N2C(C(C2=O)OC3=CC=C(C=C3)Cl)CNCCCOC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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